3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its systematic name reflects its intricate structure, which includes multiple functional groups and a unique tricyclic framework. The compound is known by several synonyms, including SPECS AM-760/43015746 and 3-(5-Methylisoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid. It has a molecular formula of C13H12N2O5 and a molecular weight of 276.24 g/mol .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its structure. It is also classified as a carboxylic acid because of the carboxyl functional group (-COOH) present in its molecular structure.
The synthesis of 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) are essential for optimizing yield and purity but are not detailed in the available literature.
The molecular structure of 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid features a tricyclic system with a methyl-substituted isoxazole ring. The arrangement of atoms results in a complex three-dimensional conformation that influences its chemical reactivity and biological activity.
Key structural data includes:
The compound may participate in various chemical reactions typical for carboxylic acids and heterocycles, including:
Technical details about specific reaction conditions (e.g., temperature, catalysts) can vary based on desired outcomes.
The mechanism by which 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid exerts its biological effects may involve interaction with specific enzymes or receptors within biological systems. For instance, derivatives of isoxazole have been noted for their ability to inhibit monoamine oxidase enzymes, which play critical roles in neurotransmitter metabolism .
Further studies would be required to elucidate specific pathways and interactions relevant to this compound's pharmacodynamics.
The physical properties include:
Relevant chemical properties may include:
Additional analyses such as melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into the compound's characteristics but are not specified in available data.
3-(5-Methyl-isoxazol-3-y)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid has potential applications in medicinal chemistry due to its structural features that may confer biological activity against various targets, particularly in neuropharmacology for treating conditions related to monoamine oxidase dysfunctions . Further research could explore its efficacy and safety profiles for therapeutic development.
The compound features a complex bridged ring system comprising three fused components: a cyclohexene moiety (dec-8-ene), a tetrahydrofuran ring (10-oxa), and a pyrrolidine-derived lactam (3-aza-4-oxo). This [5.2.1.01,5] framework imposes significant geometric constraints, with the bicyclic bridge forming a syn-fused configuration that amplifies ring strain and influences molecular reactivity. The central oxa-aza bridge creates a rigid scaffold that positions functional groups for specific electronic interactions. X-ray diffraction studies of analogous tricyclic compounds reveal bond angle distortions of 5-7° at bridgehead carbons compared to ideal tetrahedral geometry, contributing to the system’s overall strain energy [3] [5].
Table 1: Geometric Parameters of Tricyclic Core Components
Structural Feature | Parameter | Value | Structural Implication |
---|---|---|---|
Bridgehead C-C bond | Length | 1.54–1.58 Å | Increased σ-character |
Lactam carbonyl (C=O) | Position | exo-oriented | Enhanced electrophilicity |
N-C(O) bond | Rotation barrier | ~15 kcal/mol | Restricted amide rotation |
C8-C9 double bond | Bond order | 1.34 Å | Conformational flexibility |
The 10-oxa (ether oxygen) and 3-aza (lactam nitrogen) moieties exhibit complementary stereoelectronic behavior. The oxygen atom’s lone pairs donate electron density into adjacent σ* orbitals, reducing ring strain, while the amide nitrogen’s sp²-hybridization creates a barrier to pyramidalization (estimated ΔG‡ > 20 kcal/mol). This electronic asymmetry polarizes the lactam carbonyl (C=O), increasing its electrophilicity by approximately 30% compared to unstrained lactams. The transannular distance between oxygen and nitrogen atoms (2.85–3.10 Å) facilitates weak n→π* interactions that contribute 3-5 kcal/mol stabilization energy [2] [7]. These interactions collectively govern the molecule’s supramolecular behavior and binding affinity.
The dec-8-ene moiety exhibits temperature-dependent conformational flipping. NMR studies of related compounds show coalescence temperatures near 240K, indicating an activation energy barrier of 12–14 kcal/mol for ring inversion. The double bond introduces planar rigidity while allowing pseudo-rotation of adjacent saturated carbons. Substituents at C6 experience torsional constraints with rotational barriers of 8–10 kcal/mol due to steric interactions with the bridgehead protons. Molecular dynamics simulations predict a density of 1.51 g/cm³ for the crystalline state, consistent with tight molecular packing [9].
The 5-methyl-isoxazol-3-yl substituent at N3 and the C6-carboxylic acid engage in resonant electronic communication. Spectroscopic data reveal that the isoxazole’s lowest unoccupied molecular orbital (LUMO, -1.2 eV) accepts electron density from the carboxylic acid’s highest occupied molecular orbital (HOMO, -7.3 eV), creating a through-space conjugation. This interaction lowers the carboxylic acid’s pKₐ by 0.5 units compared to non-substituted analogs, enhancing hydrogen-bond donation capacity. The methyl group at C5 of isoxazole further stabilizes this interaction via hyperconjugation, reducing the isoxazole ring’s aromaticity by 15% (NICS calculations) while maintaining its bioorthogonal reactivity [2] [8].
Table 2: Electronic Parameters of Functional Groups
Functional Group | Electronic Property | Value | Synergistic Effect |
---|---|---|---|
Isoxazole ring | NICS(0) | -8.5 ppm | Reduced aromaticity |
Carboxylic acid | pKₐ (predicted) | 3.8 ± 0.2 | Enhanced acidity |
C6-COO⁻/Isoxazole | Distance | 4.2 Å | n→π* interaction |
5-Methyl group | Hyperconjugation energy | 6.3 kcal/mol | Isosteric stabilization |
Single-crystal analyses of analogous tricyclic compounds reveal a propensity for dimeric catemer formation via O-H···O=C hydrogen bonds (d = 2.65–2.72 Å). The carbonyl groups adopt anti-parallel orientations, creating infinite chains stabilized by secondary C-H···O interactions (d = 2.95 Å). The isoxazole nitrogen participates as a hydrogen bond acceptor (N···H-O distance = 3.08 Å), forming a bifurcated motif that enhances lattice stability. These interactions generate a monoclinic P2₁/c crystal system with Z′ = 2, featuring a calculated density of 1.51 g/cm³ and melting point range of 183–184°C [9]. The carboxylic acid torsion angle (ΦO-C-C=O) is constrained to 15° ± 3° due to steric interactions with the tricyclic core, forcing the proton into an optimal position for intermolecular bonding.
Table 3: Crystallographic Parameters of Structural Analogs
Parameter | 3-Methyl Analog [9] | o-Tolyl Derivative [5] | p-Tolyl Derivative [7] |
---|---|---|---|
Crystal system | Monoclinic | Triclinic | Monoclinic |
Space group | P2₁/c | P-1 | P2₁/c |
Density (g/cm³) | 1.51 | 1.48 | 1.49 |
H-bond motif | Catemer | Dimer | Chain |
Melting point (°C) | 183–184 | 178–180 | 185–187 |
The hydrogen bonding networks contribute significantly to the compound’s thermal stability, with decomposition temperatures exceeding 250°C. Lattice energy calculations indicate that the isoxazole-methyl group participates in C-H···π interactions with adjacent molecules (d = 3.42 Å), adding 4–6 kcal/mol stabilization per molecular pair. This robust supramolecular architecture explains the compound’s low solubility in apolar solvents and crystalline morphology observed in powder diffraction studies [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: